molecular formula C21H20N2O4S B2541076 Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321774-89-3

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2541076
CAS RN: 1321774-89-3
M. Wt: 396.46
InChI Key: VMDPUFLZGXHFBK-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate, commonly known as ABDA, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

A series of iminothiazolidin-4-one acetate derivatives, structurally related to the specified compound, were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. The study found that certain derivatives exhibited significant inhibitory activity, highlighting their potential as novel drugs for the treatment of diabetic complications (Sher Ali et al., 2012).

Antitumor Activity

Research on 2-(4-aminophenyl)benzothiazoles, which share a core structural motif with the specified compound, revealed potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action is suspected to involve metabolism, indicating a potential for the development of new anticancer drugs (M. Chua et al., 1999).

Corrosion Inhibitors

Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions, demonstrating the potential application of benzothiazole compounds in protecting metals from corrosion. This suggests that similar compounds, including the specified methyl acetate derivative, could serve as effective corrosion inhibitors (M. Quraishi & H. Sharma, 2005).

Antimicrobial Activities

The synthesis of 1,4-benzothiazine derivatives related to the specified compound showed antimicrobial activities against Gram-positive bacteria, indicating the potential for benzothiazole derivatives to serve as bases for developing new antibacterial agents (V. Dabholkar & Rahul P. Gavande, 2016).

properties

IUPAC Name

methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12-9-13(2)19-17(10-12)23(11-18(25)27-4)21(28-19)22-20(26)16-7-5-15(6-8-16)14(3)24/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPUFLZGXHFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

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